molecular formula C17H23FO3 B1326155 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorovalerophenone CAS No. 898786-18-0

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorovalerophenone

Cat. No.: B1326155
CAS No.: 898786-18-0
M. Wt: 294.36 g/mol
InChI Key: OLXPDJGEXBILSR-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorovalerophenone: is an organic compound that features a dioxane ring and a fluorinated valerophenone moiety

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, it may be used to study the effects of fluorinated compounds on biological systems.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorovalerophenone typically involves the formation of the dioxane ring followed by the introduction of the fluorinated valerophenone group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom in the valerophenone moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted valerophenone derivatives.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorovalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated moiety may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The dioxane ring can influence the compound’s stability and solubility, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

  • 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone
  • 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl

Uniqueness: Compared to similar compounds, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorovalerophenone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and increase its lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXPDJGEXBILSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645933
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-18-0
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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